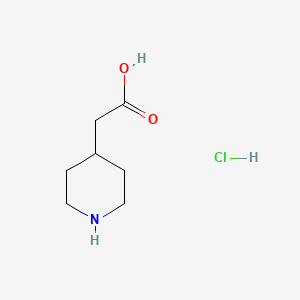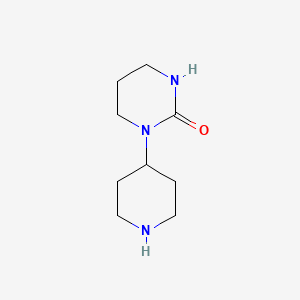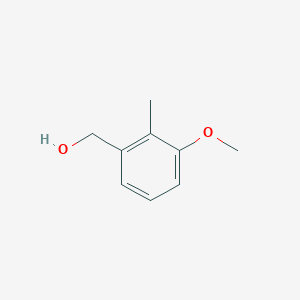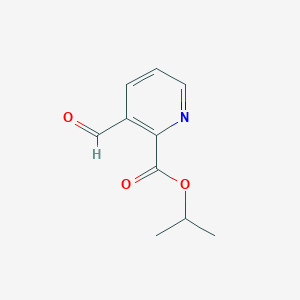![molecular formula C10H23NOSi B1315979 Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- CAS No. 207113-36-8](/img/structure/B1315979.png)
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-, also known as tert-Butyldimethylsilyloxy-3-pyrrolidinol or TPS, is a stable and synthetically useful derivative of pyrrolidine1. This compound has been gaining significant attention in the field of organic synthesis and material science due to its unique properties1.
Synthesis Analysis
TPS can be synthesized efficiently in high yield by reaction between pyrrolidine and tert-butyldimethylsilyl chloride in the presence of a base such as sodium hydride or potassium hydride1. The product is then purified using various techniques such as column chromatography or recrystallization1.
Molecular Structure Analysis
The molecular formula of TPS is C10H23NOSi1. The IUPAC name is tert-butyl-dimethyl-[(3S)-pyrrolidin-3-yl]oxysilane1. The molecular weight is 201.38 g/mol1.
Chemical Reactions Analysis
The chemical reactions involving TPS are not explicitly mentioned in the search results. However, given its structure, it can be inferred that TPS could participate in various organic reactions, especially those involving the pyrrolidine ring or the silyl ether group.Physical And Chemical Properties Analysis
TPS is a white or off-white crystalline solid that is soluble in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide while being insoluble in water1. It has a molecular weight of 209.4 g/mol and a melting point of 89-92°C1. The compound has a boiling point of 163-165°C at 0.4 mmHg1.Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
Pyrrolidines are significant heterocyclic compounds widely used in medicine, industrial applications, and scientific research. They have applications in pharmaceuticals, agrochemical substances, and dyes. The synthesis of pyrrolidines, like the (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, through [3+2] cycloaddition processes, highlights their polar nature and the possibility of conducting these reactions under mild conditions. Such methodologies open avenues for creating a range of compounds with potential applicability in various fields including organic synthesis and material sciences (Żmigrodzka et al., 2022).
Chemical Properties and Reactions
Pyrrolidine derivatives exhibit diverse chemical properties and are involved in various reactions, highlighting their versatility in chemical synthesis. The reaction involving (4S)‐4‐tert‐Butoxy‐3,4‐dihydro‐2H‐pyrrole 1‐Oxide, used as a reagent in cycloaddition processes and as an electrophilic component in pyrrolidine derivative synthesis, underscores the compound's reactivity and potential utility in organic synthesis (Cicchi & Brandi, 2012). Moreover, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a significant compound in medicinal chemistry, through catalytic hydrogenation, exemplifies the intricate processes involved in the synthesis of complex organic molecules (Smaliy et al., 2011).
Molecular Interactions and Crystallography
The structural analysis of pyrrolidine derivatives, as illustrated by the study of 1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-2′,3′,5′,6′,7′,7a’-hexahydro-1′H-dispiro[acenaphthylene-1,3′-pyrrolizine-2′,3′′-chromane]-2,4′′(1H)-dione, reveals detailed information about molecular conformations and interactions. Understanding these interactions is crucial for the design and development of new materials and pharmaceuticals (Jagadeesan et al., 2013).
Medicinal and Synthetic Chemistry
The versatility of pyrrolidine derivatives is further exemplified in medicinal and synthetic chemistry. For instance, 3,5-disubstituted pyrrolidine-2,4-diones showing anticonvulsant activity demonstrate the potential therapeutic applications of these compounds. Such discoveries are crucial for drug development and the design of new therapeutic agents (Sorokina et al., 2007).
Safety And Hazards
The specific safety and hazards information for TPS is not available in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling and storing TPS.
Zukünftige Richtungen
The future directions for TPS are not explicitly mentioned in the search results. However, given its unique properties and usefulness in organic synthesis, it can be inferred that TPS could have potential applications in the development of new catalysts for organic reactions and in the preparation of non-conventional materials such as hydrogels and aerogels1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[(3S)-pyrrolidin-3-yl]oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGKSBUCUJCRU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572250 |
Source


|
| Record name | (3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- | |
CAS RN |
207113-36-8 |
Source


|
| Record name | (3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)



![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)




![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)

